DQP-997-74 vs. DQP-26 (2a): 5-Fold Enhanced Potency at GluN2D-Containing NMDARs
DQP-997-74 ((S)-(−)-2i) demonstrates 5-fold greater potency than the parent compound DQP-26 ((S)-2a) at GluN2D-containing NMDARs. The IC₅₀ of DQP-997-74 for GluN2D is 0.035 μM, compared to an approximate IC₅₀ of 0.17–0.18 μM for DQP-26 under comparable conditions [1]. This potency enhancement is directly attributable to the introduction of the 3,3-difluoro substitution on the 4-oxobutanoic acid side chain, which was identified through systematic SAR studies [1].
| Evidence Dimension | IC₅₀ at GluN2D-containing NMDARs |
|---|---|
| Target Compound Data | 0.035 μM |
| Comparator Or Baseline | DQP-26 ((S)-2a): ~0.17–0.18 μM |
| Quantified Difference | 5-fold greater potency (0.035 μM vs. ~0.175 μM) |
| Conditions | Two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant GluN1/GluN2D NMDARs |
Why This Matters
Enhanced potency reduces the required compound concentration for target engagement, minimizing potential off-target effects at higher doses and improving assay window in cellular and in vivo experiments.
- [1] D'Erasmo, M.P. et al. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N‑Methyl‑d‑aspartate Receptor. ACS Chem. Neurosci. 2023, 14(17), 3059–3076. PMID: 37566734. View Source
